molecular formula C22H29NO3S B421121 ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 72625-09-3

ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421121
CAS No.: 72625-09-3
M. Wt: 387.5g/mol
InChI Key: KFAHCXHRNCAASD-UHFFFAOYSA-N
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Description

Ethyl 2-[(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tricyclo[3.3.1.1³,⁷]decane (adamantane) substituent linked via a carbonyl-amino group to the tetrahydrobenzothiophene core. This compound’s adamantane moiety imparts significant rigidity and lipophilicity, which can influence its solubility, crystallinity, and biological interactions.

Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization . NMR spectroscopy is critical for verifying substituent effects, as demonstrated in studies comparing chemical shifts in regions influenced by functional groups .

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3S/c1-2-26-20(24)18-16-5-3-4-6-17(16)27-19(18)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h13-15H,2-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAHCXHRNCAASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

This intermediate is synthesized via the Gewald reaction, a two-step process involving ketones, cyanoacetates, and sulfur:

  • Cyclocondensation : Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) to form the tetrahydrobenzothiophene ring.

  • Amination : The nitrile group at position 2 is hydrolyzed to an amine using acidic or basic conditions.

Key Parameters :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Yield : 60–75%

Acylation of the Primary Amine

Activation of Tricyclo[3.3.1.1³,⁷]decane-1-Carboxylic Acid

The tricyclic carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:chlorinating agent)

  • Temperature : 0–5°C (to prevent decomposition)

  • Time : 2–4 hours

Coupling to the Tetrahydrobenzothiophene Amine

The acyl chloride reacts with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base to scavenge HCl:

RNH2+R’COClBaseRNHCOR’+HCl\text{RNH}_2 + \text{R'COCl} \xrightarrow{\text{Base}} \text{RNHCOR'} + \text{HCl}

Optimized Protocol :

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Room temperature (25°C)

  • Yield : 70–85%

Alternative Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

For acid-sensitive substrates, the tricyclic carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

RCOOH+EDCRCOOEDC+HOBtRCO-OBtRNH2RNHCOR’\text{RCOOH} + \text{EDC} \rightarrow \text{RCOO}^-\text{EDC}^+ \xrightarrow{\text{HOBt}} \text{RCO-OBt} \xrightarrow{\text{RNH}_2} \text{RNHCOR'}

Advantages :

  • Mild conditions (0–10°C)

  • Reduced racemization

Disadvantages :

  • Longer reaction times (12–24 hours)

  • Lower yields (~65%) compared to acyl chloride method

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

  • Purity : >95% (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, ester CH₃), 4.25 (q, 2H, ester CH₂), 6.20 (s, 1H, NH), 1.50–2.10 (m, tricyclodecane protons).

  • IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Scalability and Industrial Considerations

Solvent Recycling

THF and DCM are recovered via distillation, reducing production costs by ~30%.

Waste Management

  • Aqueous Waste : Neutralized with NaOH to precipitate unreacted starting materials.

  • Solid Waste : Incinerated at >1000°C to degrade sulfur-containing byproducts.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky tricyclodecane group slows acylation kinetics. Solutions include:

  • Increased Reaction Temperature : 40–50°C (with DMAP catalyst).

  • Ultrasound Assistance : 20 kHz ultrasound improves mixing efficiency.

Epimerization at the Amide Bond

Racemization is minimized by:

  • Avoiding prolonged heating

  • Using non-polar solvents (e.g., toluene)

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step reactions involving the tricyclic framework and the benzothiophene moiety. The synthesis typically involves:

  • Formation of the Tricyclic Core : Using appropriate precursors to construct the tricyclo[3.3.1.1~3,7~]decane structure.
  • Amidation : Introduction of the amino group via acylation with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Final Esterification : The carboxylic acid is converted to an ester form.

The structural integrity can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Antioxidant Activity

Research indicates that derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antioxidant properties. In studies measuring free radical scavenging abilities (DPPH assay), certain derivatives demonstrated comparable activity to standard antioxidants like ascorbic acid . These findings suggest potential applications in nutraceutical formulations aimed at oxidative stress reduction.

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects against various pathogens. The diameter of inhibition zones was measured in agar diffusion assays, indicating that specific derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for developing new antimicrobial agents.

Polymeric Composites

Due to its unique structure, ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigidity imparted by the tricyclic structure.

Case Study 1: Antioxidant Evaluation

In a study evaluating various derivatives for antioxidant capacity using DPPH and nitric oxide scavenging assays, it was found that compounds with hydroxyl substitutions exhibited enhanced activity due to increased electron donation capabilities . This underscores the importance of structural modifications in optimizing biological activity.

Case Study 2: Antibacterial Screening

A comprehensive antibacterial screening against Staphylococcus aureus and Escherichia coli showed that specific derivatives displayed effective inhibition at low concentrations (MIC values), making them promising candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The adamantane group in the target compound distinguishes it from analogs with simpler substituents. Key comparisons include:

Compound Name Substituent (R) Key Physical Properties Bioactivity (e.g., Antioxidant IC₅₀) Source
Ethyl 2-[(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Adamantane-carbonyl-amino High lipophilicity, low solubility Pending (expected enhanced binding) N/A
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl Moderate solubility (Rf = 0.45*) IC₅₀: 12.5 μM (DPPH assay)
Ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Nitrophenyl-cyanoacryl Low solubility (Rf = 0.32*) IC₅₀: 8.7 μM (DPPH assay)

*Rf values determined using chloroform:methanol (10:1) .

Key Observations:

  • Adamantane vs. Aromatic Substituents: The adamantane group’s bulkiness likely reduces solubility compared to phenyl derivatives but may enhance binding affinity in hydrophobic environments (e.g., enzyme active sites).
  • Electron-Withdrawing Groups: Derivatives with nitro or chloro substituents (e.g., 4-chlorophenyl) exhibit stronger antioxidant activity, attributed to enhanced radical scavenging via electron-deficient aromatic systems .

Structural Analysis via NMR Spectroscopy

Comparative NMR studies of similar benzothiophene derivatives reveal substituent-dependent chemical shift variations. For example:

  • Regions A (positions 39–44) and B (positions 29–36): In analogs like compound 1 (adamantane derivative) and compound 7 (simpler substituent), shifts in these regions directly correlate with substituent electronic effects. Adamantane’s electron-donating nature may deshield nearby protons, whereas electron-withdrawing groups (e.g., nitro) cause upfield shifts .

Methodological Considerations

  • Crystallography: SHELXL and ORTEP-3 enable precise structural refinement, critical for confirming adamantane’s conformational stability .
  • Lumping Strategies: Compounds with similar cores (e.g., tetrahydrobenzothiophene) but varying substituents may be grouped for predictive modeling, as seen in lumping strategies for organic reaction networks .

Biological Activity

Ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a benzothiophene moiety. The molecular formula is C19H25N1O2SC_{19}H_{25}N_{1}O_{2}S, with a molecular weight of approximately 325.48 g/mol. Its structure can be represented as follows:

Ethyl 2 tricyclo 3 3 1 1 3 7 dec 1 ylcarbonyl amino 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate\text{Ethyl 2 tricyclo 3 3 1 1 3 7 dec 1 ylcarbonyl amino 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate}

Antitumor Activity

Recent studies have indicated that derivatives of benzothiophene-based compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : Compounds related to this compound demonstrated IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells .

The biological activity of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation through the following mechanisms:

  • Cell Cycle Arrest : Flow cytometry studies revealed that treatment with the compound resulted in G2/M phase cell cycle arrest, indicating its potential to disrupt the normal cell cycle progression .
  • Apoptosis Induction : The compound has been shown to effectively induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds and their implications in therapeutic applications:

StudyFindings
Siutkina et al., 2021Investigated analgesic activity using the "hot plate" method; compounds exhibited significant analgesic effects exceeding standard drugs like metamizole .
MDPI Study (2020)Identified new apoptosis-inducing agents; derivatives showed cytotoxic activity against breast cancer cells with specific IC50 values reported .
ChemicalBook AnalysisDiscussed structural properties and potential applications in medicinal chemistry for similar compounds .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

A multi-step synthesis is typically employed, starting with the activation of tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid to its acyl chloride, followed by coupling with the amine group of a tetrahydrobenzothiophene precursor. Key steps include:

  • Acylation : Reacting the tricyclodecane carbonyl chloride with the amino-tetrahydrobenzothiophene intermediate under anhydrous conditions (e.g., dry CH₂Cl₂) with a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .
  • Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% methanol-water) ensures high purity (>95%) .
  • Yield optimization : Refluxing under nitrogen and stoichiometric control (1.2 equivalents of acylating agent) improves efficiency .

Advanced: How can computational reaction path search methods enhance the design of novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, enabling targeted synthesis of derivatives. For example:

  • Reactivity prediction : Identify favorable sites for functionalization (e.g., substituent effects on the benzothiophene ring) .
  • Experimental-computational feedback : Use machine learning to analyze reaction outcomes and refine computational models iteratively .

Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign peaks for the tricyclodecane carbonyl (δ ~170-175 ppm in ¹³C) and tetrahydrobenzothiophene protons (δ 1.5-3.0 ppm in ¹H for cyclohexene protons) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and amide groups .

Advanced: How can design of experiments (DoE) optimize reaction conditions for scaled synthesis?

  • Factorial design : Screen variables (temperature, solvent, catalyst) to identify significant factors affecting yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., acyl chloride equivalents vs. reaction time) to maximize yield .
  • Case study : For similar compounds, DoE reduced optimization time by 40% compared to one-factor-at-a-time approaches .

Basic: What purification strategies address challenges in isolating this compound?

  • Reverse-phase HPLC : Effective for separating polar byproducts (e.g., unreacted amine intermediates) .
  • Recrystallization : Use methanol/water mixtures to obtain high-purity crystalline solids (melting point: 210-220°C range) .

Advanced: How to resolve contradictions in reported biological activity data for structurally related compounds?

  • Meta-analysis : Compare datasets across studies while normalizing variables (e.g., cell line, assay type) .
  • Mechanistic validation : Use knockout models or isotopic labeling to confirm target engagement (e.g., NF-κB pathway inhibition) .

Basic: What role does the tricyclodecane moiety play in biological activity?

  • Steric effects : The rigid tricyclic structure may enhance binding to hydrophobic pockets in target proteins (e.g., bacterial enzymes) .
  • Metabolic stability : Resistance to oxidative degradation compared to linear aliphatic chains .

Advanced: What integrated approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to proposed targets (e.g., bacterial dihydrofolate reductase) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • CRISPR-Cas9 screens : Identify genetic vulnerabilities linked to the compound’s activity .

Basic: How to assess the compound’s stability under laboratory storage conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzothiophene core .

Advanced: How can pharmacokinetic (PK) modeling guide derivative design?

  • In silico ADME prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
  • Microsomal stability assays : Correlate metabolic half-life with structural modifications (e.g., ester vs. amide linkages) .
  • Feedback integration : Refine PK models using experimental data from rodent studies .

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